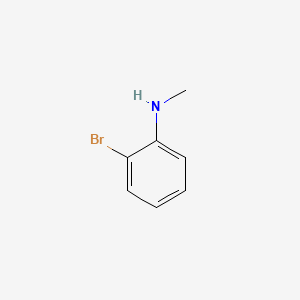

2-Bromo-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVIAQFTVWDWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318993 | |

| Record name | 2-Bromo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6832-87-7 | |

| Record name | 6832-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-N-methylaniline CAS number 6832-87-7

An In-Depth Technical Guide to 2-Bromo-N-methylaniline (CAS 6832-87-7): Properties, Synthesis, and Applications

Introduction

2-Bromo-N-methylaniline, identified by CAS number 6832-87-7, is a substituted aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom positioned ortho to an N-methylamino group on a benzene ring, provides multiple reactive sites. This configuration makes it an important intermediate for constructing complex molecular frameworks, particularly in the fields of pharmaceutical and agrochemical research. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthetic methodologies, key chemical reactions, and safety protocols, grounded in established scientific principles.

Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical's physical and spectroscopic properties is fundamental to its effective application in research and development.

Chemical Structure

The structure of 2-Bromo-N-methylaniline is foundational to its reactivity. The electron-donating N-methylamino group activates the aromatic ring, while the ortho-positioned bromine atom serves as an excellent leaving group for cross-coupling reactions.

Caption: Chemical structure of 2-Bromo-N-methylaniline.

Physicochemical Properties

The key physicochemical data for 2-Bromo-N-methylaniline are summarized below, providing essential information for experimental design and process control.[1]

| Property | Value | Source |

| CAS Number | 6832-87-7 | [2] |

| Molecular Formula | C₇H₈BrN | [2][3] |

| Molecular Weight | 186.05 g/mol | [3] |

| Appearance | Liquid | [1] |

| Boiling Point | 107-109 °C / 12 mmHg | [1] |

| Density | 1.589 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.6070 | |

| Flash Point | 103 °C (217.4 °F) - closed cup | |

| InChI Key | SMVIAQFTVWDWDS-UHFFFAOYSA-N | [3] |

| SMILES | CNc1ccccc1Br |

Spectroscopic Data

Spectroscopic analysis is crucial for identity confirmation and quality control. The expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet for the methyl (CH₃) protons, and a broad singlet for the amine (NH) proton.[4][5]

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals: four for the aromatic carbons (two substituted, four unsubstituted) and one for the methyl carbon.[3]

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3000-2850 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and C-Br stretching (in the fingerprint region).[3]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) appearing at m/z 185 and 187.[3][6]

Synthesis and Mechanistic Considerations

The synthesis of ortho-bromo anilines requires a strategic approach to control the high reactivity of the aniline ring towards electrophilic substitution. Direct bromination of anilines often leads to polysubstitution, yielding undesired products like 2,4,6-tribromo derivatives.[7] A robust and widely adopted strategy involves the temporary protection of the amino group as an amide. This approach moderates the activating effect of the nitrogen, enabling clean monobromination.

Representative Synthetic Workflow: Protection-Bromination-Deprotection

The following protocol is a well-established method for synthesizing ortho-bromo anilines, adapted from procedures for similar compounds like 2-bromo-4-methylaniline.[7][8][9][10] The core principle is to use an acetyl group to temper the ring's reactivity.

Caption: Synthetic workflow for 2-Bromo-N-methylaniline.

Detailed Experimental Protocol

Step 1: Acetylation (Protection) of N-methylaniline

-

To a stirred solution of N-methylaniline (1.0 eq) in a suitable solvent like glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.

-

Causality: The N-acetyl group is introduced to decrease the electron-donating capacity of the nitrogen atom. Its lone pair is delocalized into the adjacent carbonyl group, making it a less powerful activating group than the original amino group. This prevents over-bromination in the subsequent step.[7]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice water to precipitate the N-acetyl-N-methylaniline product. Filter, wash with cold water, and dry.

Step 2: Electrophilic Bromination

-

Dissolve the dried N-acetyl-N-methylaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and add a solution of bromine (1.0 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.

-

Causality: The acetylamino group is an ortho-, para-director. By performing the reaction at a low temperature, selectivity for the less sterically hindered para position is typically favored, but a significant amount of the ortho isomer (the desired product) is also formed. The separation of isomers is performed after hydrolysis.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine. The brominated amide will precipitate.

-

Filter the solid, wash thoroughly with water, and dry.

Step 3: Hydrolysis (Deprotection)

-

Suspend the crude 2-bromo-N-acetyl-N-methylaniline in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours until TLC analysis indicates the complete disappearance of the starting amide.

-

Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the amine functionality and liberating the final product.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) until it is alkaline (pH > 8).

-

The product, 2-Bromo-N-methylaniline, will separate as an oil or solid. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify further by vacuum distillation or column chromatography.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-N-methylaniline stems from its three distinct reactive centers, making it a powerful precursor for creating diverse molecular libraries.

Caption: Key reaction pathways for 2-Bromo-N-methylaniline.

-

Aromatic Ring Reactivity: The N-methylamino group is strongly activating, making the ring susceptible to further electrophilic aromatic substitution. However, reactions must be carefully controlled to manage regioselectivity and reactivity.

-

Bromine Atom as a Synthetic Handle: The C-Br bond is the most versatile site for molecular elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, such as:

-

N-Methylamino Group Modification: The secondary amine can act as a nucleophile, allowing for further N-alkylation or N-acylation to build more complex side chains or link to other molecular fragments.[12]

A notable application is its use in synthesizing benzimidazole derivatives through copper-catalyzed N-arylation of amides. This demonstrates its utility in constructing heterocyclic systems that are prevalent in many biologically active compounds.

Analytical Characterization

To ensure the quality and integrity of 2-Bromo-N-methylaniline for use in sensitive applications like drug development, rigorous analytical testing is mandatory. A self-validating system employs orthogonal methods to confirm both purity and identity.

Protocol: Purity and Identity Confirmation

-

Purity Assessment (GC-FID):

-

Column: Use a non-polar capillary column (e.g., DB-5 or equivalent).

-

Injection: Inject a 1 µL sample of a dilute solution in a suitable solvent (e.g., ethyl acetate).

-

Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.

-

Analysis: Purity is determined by the area percentage of the main peak relative to all other peaks detected by the Flame Ionization Detector (FID). A purity of >95% is common for commercial grades.

-

-

Identity Confirmation (GC-MS):

-

Method: Use the same GC method as above, but with a Mass Spectrometer as the detector.

-

Validation: Confirm the identity by matching the retention time with a known standard and verifying that the mass spectrum of the peak shows the expected molecular ion pattern (m/z 185/187) and fragmentation.[3][6]

-

-

Structural Confirmation (¹H NMR):

-

Sample: Prepare a sample by dissolving ~10-20 mg of the material in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Validation: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals must be consistent with the known structure of 2-Bromo-N-methylaniline. This provides unambiguous confirmation of the molecular structure.

-

Safety, Handling, and Storage

Proper handling of 2-Bromo-N-methylaniline is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Data sourced from Sigma-Aldrich and PubChem.[3] Note: Safety data for structurally similar compounds, such as 2-bromo-4-methylaniline, indicate more severe hazards including dermal and inhalation toxicity.[6][13] It is prudent to handle 2-Bromo-N-methylaniline with a high degree of caution.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: Wear a lab coat. Ensure full skin coverage.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

It is classified as a combustible liquid. Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides.[13]

Conclusion

2-Bromo-N-methylaniline is a foundational intermediate whose strategic importance in pharmaceutical and chemical synthesis cannot be overstated. Its well-defined physicochemical properties and predictable reactivity at multiple sites—the aromatic ring, the bromine substituent, and the N-methylamino group—provide chemists with a reliable and versatile tool for molecular construction. By understanding its synthesis, handling its reactivity with mechanistically sound protocols, and adhering to strict safety standards, researchers can fully leverage this compound to accelerate the discovery and development of novel chemical entities.

References

-

2 Bromo N Methylaniline. Cenmed Enterprises. [Link]

-

2-Bromo-4-methylaniline | C7H8BrN. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-N-methylaniline | C7H8BrN. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Reactions of Arylamines. Chemistry LibreTexts. [Link]

-

SAFETY DATA SHEET - 4-Bromo-2-methylaniline. Thermo Fisher Scientific. [Link]

- Production process for synthesizing 4-bromo-2-methylaniline.

-

Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes. PubMed Central. [Link]

-

2-Bromo-N-methylaniline. Pharmaffiliates. [Link]

-

BROMINATION OF ANILINE. YouTube. [Link]

-

N-methyl aniline reaction. Reddit. [Link]

Sources

- 1. Cas Landing [thermofisher.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 2-Bromo-N-methylaniline | C7H8BrN | CID 334086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-N,N-DIMETHYLANILINE(698-00-0) 1H NMR [m.chemicalbook.com]

- 5. 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. reddit.com [reddit.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Data for 2-Bromo-N-methylaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Bromo-N-methylaniline (CAS No. 6832-87-7), a vital intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of data, this guide offers insights into the experimental methodologies, the rationale behind instrumental choices, and the interpretation of the spectral features that define the molecule's structure and electronic environment. All protocols and interpretations are grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction and Compound Profile

2-Bromo-N-methylaniline is a substituted aromatic amine with the chemical formula C₇H₈BrN. Its structure, featuring a bromine atom ortho to an N-methylamino group on a benzene ring, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and benzimidazole derivatives.[1] Accurate and unambiguous structural confirmation is paramount for its use in regulated and research environments. Spectroscopic techniques provide the necessary tools for this confirmation, each offering a unique perspective on the molecule's atomic and electronic structure.

This guide delves into the three primary spectroscopic methods used for the characterization of such organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural motifs.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | PubChem[2] |

| Molecular Weight | 186.05 g/mol | Sigma-Aldrich[3] |

| Appearance | Colorless oil | - |

| Boiling Point | 107-109 °C at 12 mmHg | Sigma-Aldrich[3] |

| Density | 1.589 g/mL at 25 °C | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.6070 | Sigma-Aldrich[3] |

Safety Information: 2-Bromo-N-methylaniline is harmful if swallowed (Acute Toxicity 4, Oral) and requires careful handling in a laboratory setting.[3][4] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3] All work should be conducted in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Bromo-N-methylaniline, both ¹H (proton) and ¹³C (carbon-13) NMR provide definitive information about the arrangement of atoms.

¹H and ¹³C NMR Data

The following data were obtained in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds due to its ability to dissolve a wide range of samples and its single deuterium signal that can be used for field-frequency locking by the spectrometer.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Bromo-N-methylaniline in CDCl₃.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

| ¹H NMR | 7.46 | dd, J = 7.9, 1.4 Hz | Ar-H (H6) |

| 7.25 | s (broad) | N-H | |

| 6.67 | dd, J = 8.1, 1.1 Hz | Ar-H (H3) | |

| 6.64 – 6.57 | m | Ar-H (H4, H5) | |

| 2.93 | s | -N-CH₃ | |

| ¹³C NMR | 145.97 | - | Ar-C -N (C1) |

| 132.28 | - | Ar-C H (C6) | |

| 128.56 | - | Ar-C H (C4) | |

| 117.60 | - | Ar-C H (C5) | |

| 110.74 | - | Ar-C H (C3) | |

| 109.62 | - | Ar-C -Br (C2) | |

| 30.61 | - | -N-CH₃ |

Data sourced from a supporting information document for a scientific publication.[5]

Interpretation and Causality

-

¹H NMR: The aromatic region (6.5-7.5 ppm) shows distinct signals for the four protons on the benzene ring. The downfield shift of the proton at 7.46 ppm is consistent with its position adjacent to the electronegative bromine atom. The N-methyl group appears as a sharp singlet at 2.93 ppm, integrating to three protons. The broad singlet at 7.25 ppm is characteristic of the N-H proton, with its broadness resulting from quadrupole broadening and potential chemical exchange.

-

¹³C NMR: The spectrum displays six distinct aromatic carbon signals, confirming the dissymmetry of the ring. The carbon attached to the nitrogen (C1) is significantly deshielded (145.97 ppm) due to the electron-withdrawing nature of the nitrogen atom. Conversely, the carbon bonded to bromine (C2) is found at a relatively upfield position (109.62 ppm), an effect often observed for carbons bearing heavy halogens (the "heavy-atom effect"). The methyl carbon signal appears at 30.61 ppm, a typical value for an N-methyl group.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a liquid sample like 2-Bromo-N-methylaniline.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Bromo-N-methylaniline in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

-

Rationale: CDCl₃ is a versatile solvent that minimally interferes with the spectrum. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, which is critical for sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Caption: Predicted EI fragmentation of 2-Bromo-N-methylaniline.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (~100 µg/mL) of 2-Bromo-N-methylaniline in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Rationale: Dilution is necessary to avoid overloading the GC column and MS detector. The solvent should be volatile and not interfere with the analysis.

-

-

GC Method:

-

Injector: Set to 250 °C.

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-polydimethylsiloxane).

-

Oven Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Rationale: This temperature program ensures the compound is volatilized and travels through the column, separating it from any impurities before it enters the mass spectrometer.

-

-

MS Method (Electron Ionization):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Rationale: 70 eV is the standard energy for EI-MS, as it provides sufficient energy for reproducible fragmentation and allows for comparison with standard mass spectral libraries.

-

Mass Analyzer: Scan a mass range of m/z 40-250.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Bromo-N-methylaniline in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak and analyze the molecular ion and fragment ions, paying close attention to the M/M+2 isotopic pattern for bromine-containing fragments.

-

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted characterization of 2-Bromo-N-methylaniline. The NMR spectra confirm the precise carbon-hydrogen framework and the substitution pattern of the aromatic ring. The predicted IR spectrum clearly identifies the key functional groups, notably the secondary amine and the aryl bromide. Finally, the mass spectrometry analysis confirms the molecular weight and provides a predictable fragmentation pattern consistent with the molecule's structure. By integrating these three techniques and adhering to the detailed protocols, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry.

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Available at: [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). Chad's Prep. YouTube. Available at: [Link]

-

2-Bromoaniline. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

2-Bromo-N-methylaniline. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014, April 2). PubMed. Available at: [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... (n.d.). ResearchGate. Available at: [Link]

-

Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides. (n.d.). PubMed. Available at: [Link]

-

Benzenamine, 4-bromo-. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [Link]

-

IR: amines. (n.d.). University of California, Los Angeles. Available at: [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Available at: [Link]

-

N-Methylaniline. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Solved: The following IR spectra is of 4-bromoaniline. (2016, October 10). Chegg.com. Available at: [Link]

-

Solved: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. (2022, April 25). Chegg.com. Available at: [Link]

-

Aniline, N-methyl-. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Available at: [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Available at: [Link]

Sources

Synthesis of 2-Bromo-N-methylaniline from 2-bromoaniline

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the targeted N-methylation of 2-bromoaniline to produce 2-bromo-N-methylaniline, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The core challenge addressed is the selective formation of the secondary amine while avoiding over-methylation to the tertiary N,N-dimethylaniline. This document explores three primary synthetic routes: the Eschweiler-Clarke reaction, controlled reductive amination, and modern palladium-catalyzed Buchwald-Hartwig amination. Each method is critically evaluated, with an emphasis on reaction mechanisms, field-proven experimental protocols, and the causality behind procedural choices. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for C-N bond formation.

Introduction

N-methylaniline scaffolds are ubiquitous in medicinal chemistry and materials science, often imparting critical pharmacological or physicochemical properties to the parent molecule. The synthesis of 2-bromo-N-methylaniline from its primary amine precursor, 2-bromoaniline, presents a classic chemical challenge: achieving selective mono-N-alkylation. The nucleophilicity of the resulting secondary amine product is often comparable to or greater than the primary amine starting material, leading to competitive formation of the N,N-dimethylated byproduct.

This guide provides an in-depth analysis of prevalent methodologies to navigate this selectivity issue. We will move from classical, high-yield but often non-selective methods to more controlled and modern catalytic approaches. The discussion is grounded in mechanistic principles to provide a framework for not only executing the synthesis but also for troubleshooting and adapting the protocols to different substrates.

Chapter 1: Strategic Approaches to Selective N-Methylation

The choice of synthetic strategy is paramount and depends on factors such as required purity, scale, cost, and available equipment. The three principal methods discussed offer a trade-off between reagent cost, reaction complexity, and selectivity.

Caption: High-level decision map for the synthesis of 2-bromo-N-methylaniline.

Chapter 2: Method 1 - The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] It functions as a specific type of reductive amination where formic acid serves as the hydride donor.

Principle and Mechanism

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate (from formic acid), releasing carbon dioxide and forming the methylated amine.[3][4] For primary amines like 2-bromoaniline, the reaction is difficult to stop after the first methylation. The resulting secondary amine, 2-bromo-N-methylaniline, readily reacts again with formaldehyde to form a new iminium ion, which is subsequently reduced to yield the tertiary amine, 2-bromo-N,N-dimethylaniline. This lack of selectivity is the primary drawback of this method for the target transformation.[1]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction on a primary amine.

Experimental Protocol

This protocol is provided for completeness but is expected to yield a mixture of products.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoaniline (1.0 eq).

-

Reagent Addition: Add formic acid (90%, 2.5 eq) followed by aqueous formaldehyde (37%, 2.5 eq).

-

Reaction: Heat the mixture to 80-100 °C and maintain for 12-18 hours.[3] The reaction is irreversible due to the evolution of carbon dioxide gas.[1]

-

Work-up: Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium hydroxide or sodium carbonate until the pH is > 10. Caution: Exothermic reaction.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil will likely contain a mixture of the starting material, mono-methylated, and di-methylated products, requiring purification by column chromatography.

Field Insights

While robust and high-yielding, the Eschweiler-Clarke reaction is a blunt instrument for this specific transformation. The primary utility of this protocol is in synthesizing the N,N-dimethylated product. For selective mono-methylation, a more controlled approach is necessary.

Chapter 3: Method 2 - Controlled Reductive Amination

A more versatile and selective approach to N-methylation is reductive amination using a stoichiometric amount of formaldehyde and a milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]

Principle and Causality

This method decouples the iminium ion formation and reduction steps. By using a controlled amount of formaldehyde (1.0-1.1 equivalents), the formation of the di-methylated product is significantly suppressed. Reducing agents like NaBH₃CN are particularly effective because they are selective for the reduction of the protonated iminium ion over the starting aldehyde, preventing consumption of the hydride source by unreacted formaldehyde.[5]

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile) in a round-bottom flask, add aqueous formaldehyde (37%, 1.05 eq).

-

pH Adjustment: Add acetic acid to catalyze imine formation and maintain a pH of approximately 5-6.[7]

-

Reduction: Stir the mixture at room temperature for 1 hour to allow for imine formation. Then, add sodium cyanoborohydride (1.2 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (>9) with NaOH solution.

-

Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 2-bromoaniline | - |

| Methylating Agent | Formaldehyde (37% aq.) | [5] |

| Reducing Agent | Sodium Cyanoborohydride | [5] |

| Solvent | Methanol | [7] |

| Typical Yield | 70-85% | - |

| Reaction Time | 12-24 hours | - |

Chapter 4: Method 3 - Buchwald-Hartwig Amination

For a state-of-the-art approach, the Buchwald-Hartwig amination offers an exceptionally broad-scope method for forming C-N bonds via palladium catalysis.[8][9] While often used for coupling amines with aryl halides, specialized ligand systems have enabled its use for N-alkylation reactions. This method is particularly valuable for complex substrates with sensitive functional groups.

Principle and Catalytic Cycle

The reaction couples an amine with an organic halide in the presence of a palladium catalyst, a phosphine ligand, and a base.[10] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for reaction efficiency and scope.[11]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocol

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq) to a Schlenk flask.

-

Reagent Addition: Add 2-bromoaniline (1.0 eq) and anhydrous toluene.

-

Methylating Agent: Add the methylating agent. While methyl halides can be used, this is often complicated. A more modern approach might use a protected methylamine equivalent. For this guide's purpose, we will consider the coupling of 1,2-dibromobenzene with methylamine as an alternative entry, though it deviates from the specified starting material. For direct methylation, specific protocols are less common but feasible.

-

Reaction: Seal the flask and heat to 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, and purify via column chromatography.

Chapter 5: Product Characterization

The final product, 2-bromo-N-methylaniline, should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [12] |

| Molecular Weight | 186.05 g/mol | [12] |

| Appearance | Liquid | - |

| Boiling Point | 107-109 °C / 12 mmHg | |

| Density | 1.589 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6070 | |

| ¹H NMR (CDCl₃) | δ ~7.5 (d), ~7.2 (t), ~6.7 (d), ~6.6 (t), ~4.5 (br s, NH), ~2.9 (s, 3H, N-CH₃) | - |

| ¹³C NMR (CDCl₃) | δ ~145, 133, 129, 118, 112, 110, 31 (N-CH₃) | - |

Chapter 6: Safety and Handling

All experimental work must be conducted with appropriate safety precautions.

-

2-Bromoaniline: Toxic if swallowed or in contact with skin.[13] May cause damage to organs through prolonged exposure.[13] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[14]

-

Formaldehyde: A known carcinogen and respiratory sensitizer. Handle only in a certified chemical fume hood.

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

-

Sodium Cyanoborohydride: Highly toxic. Releases toxic hydrogen cyanide gas on contact with acids. All manipulations should be performed in a fume hood.

-

Palladium Catalysts/Ligands: Handle under an inert atmosphere. While toxicity varies, treat as heavy metal waste and dispose of according to institutional guidelines.

Conclusion

The synthesis of 2-bromo-N-methylaniline from 2-bromoaniline is a task that highlights the importance of controlling selectivity in organic synthesis. While the Eschweiler-Clarke reaction is a powerful tool for exhaustive methylation, it is unsuitable for this specific mono-alkylation. For researchers requiring high purity and reliable outcomes, controlled reductive amination using sodium cyanoborohydride offers the most practical and efficient solution. The Buchwald-Hartwig amination represents a more advanced, catalytic alternative that, while powerful, may be unnecessary for this particular transformation unless dealing with highly complex substrates. The choice of method should be guided by the specific requirements of the research, balancing selectivity, cost, and operational complexity.

References

- ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF.

- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-N-methylaniline. PubChem Compound Database. Retrieved from [Link].

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link].

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link].

- Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoaniline, 98%.

- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.

- s d fine-chem limited. (n.d.). Chemwatch MSDS 17412.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Wiley-VCH. (n.d.). 2-BROMO-N-(TIOPHEN-3-YL-METILEN)-ANILINE. SpectraBase.

- Synblock. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link].

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link].

- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.

-

National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylaniline. PubChem Compound Database. Retrieved from [Link].

- SynArchive. (n.d.). Eschweiler-Clarke Reaction.

- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- Ambeed.com. (n.d.). Eschweiler-Clarke Reductive Alkylation of Amines.

- The Royal Society of Chemistry. (n.d.). COMMUNICATION.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methylaniline. PubChem Compound Database. Retrieved from [Link].

- ResearchGate. (n.d.). Different protocols for methylation of aniline.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link].

-

YouTube. (2023). Reductive Amination. Retrieved from [Link].

- Ambeed.com. (n.d.). 53848-17-2|2-Bromo-6-methylaniline.

-

National Center for Biotechnology Information. (2025). 2-bromo-N-methyl-N-(4-methylphenyl)aniline. PubChem Compound Database. Retrieved from [Link].

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- The Journal of Organic Chemistry. (n.d.). Mechanism of the Ullmann Condensation1.

- Sigma-Aldrich. (n.d.). 2-Bromo-N-methylaniline.

-

YouTube. (2019). All About Reductive Amination. Retrieved from [Link].

- ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link].

-

DSpace@MIT. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link].

- BLD Pharm. (n.d.). 6832-87-7|2-Bromo-N-methylaniline.

- ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline.

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ias.ac.in [ias.ac.in]

- 12. 2-Bromo-N-methylaniline | C7H8BrN | CID 334086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical properties of 2-Bromo-N-methylaniline (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-N-methylaniline

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-N-methylaniline (CAS No. 6832-87-7), with a specific focus on its boiling point and density. Designed for the practicing scientist, this document moves beyond a simple recitation of values to provide in-depth procedural logic and field-proven experimental protocols for the accurate determination of these critical parameters. The methodologies detailed herein are grounded in fundamental physicochemical principles to ensure robust and reproducible data generation, a cornerstone of successful research and development in medicinal chemistry and materials science.

Chemical Identity and Molecular Structure

2-Bromo-N-methylaniline is an aromatic amine and a substituted aniline derivative. Its molecular structure, characterized by a bromine atom ortho to the N-methylamino group on a benzene ring, makes it a valuable intermediate in organic synthesis.[1] The precise arrangement of these functional groups dictates its reactivity and physical characteristics.

| Identifier | Value | Source(s) |

| CAS Number | 6832-87-7 | [2][3][4] |

| Molecular Formula | C₇H₈BrN | [4][5] |

| Molecular Weight | 186.05 g/mol | [2][4][5] |

| Canonical SMILES | CNc1ccccc1Br | [2] |

| InChI Key | SMVIAQFTVWDWDS-UHFFFAOYSA-N | [1][2] |

graph "2-Bromo-N-methylaniline" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.81,-2.25!", label="C"]; C4 [pos="0.81,-2.25!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,0!", label="C", style=invis]; // Center for N// Substituent nodes N [pos="2.6,0!", label="N"]; H_N [pos="3.2,0.75!", label="H"]; C_Me [pos="3.5,-0.75!", label="C"]; H1_Me [pos="4.1,-0.25!", label="H"]; H2_Me [pos="4.1,-1.25!", label="H"]; H3_Me [pos="3.0,-1.25!", label="H"]; Br [pos="-2.6,-0.75!", label="Br"];

// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C1 [len=1.5]; C1 -- C6 [style=invis, len=0.01]; // Connect to center for N attachment// Double bonds (approximated) edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C1;

// Substituent bonds edge [style=solid]; C5 -- N [len=1.5]; N -- H_N; N -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C2 -- Br [len=1.5];

// Implicit hydrogens on the ring (not drawn) }

Caption: 2D representation of 2-Bromo-N-methylaniline.

Core Physicochemical Properties

The physical properties of 2-Bromo-N-methylaniline are essential for its purification, handling, and application in synthetic protocols. The following table summarizes its key quantitative data as reported in the literature.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 107-109 °C | at 12 mmHg | [1][2] |

| Density | 1.589 g/mL | at 25 °C | [1][2] |

| Refractive Index (n_D) | 1.6070 | at 20 °C | [1][2] |

| Flash Point | 103 °C | Closed Cup | [2] |

| Appearance | Brown Liquid | - |

Expert Commentary and Rationale

The boiling point of 2-Bromo-N-methylaniline is reported at a significantly reduced pressure (12 mmHg), which is a critical piece of data. This indicates a high boiling point at standard atmospheric pressure (760 mmHg). Attempting to distill this compound at atmospheric pressure would require excessively high temperatures, risking thermal decomposition and the formation of impurities.[5][6][7] Therefore, vacuum distillation is the required method for purification, allowing the compound to boil at a much lower, non-destructive temperature.[2][5]

The density of approximately 1.59 g/mL is consistent with a halogenated aromatic compound. The presence of the heavy bromine atom significantly increases its density compared to non-halogenated analogues like N-methylaniline. This property is fundamental for calculations in gravimetric analysis and for predicting phase separation behavior in biphasic reaction systems.

Experimental Protocols for Property Determination

To ensure the highest degree of accuracy and reproducibility, standardized laboratory procedures must be employed. The following sections detail the authoritative methods for determining the boiling point and density of 2-Bromo-N-methylaniline.

Boiling Point Determination via Vacuum Distillation

Causality and Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] For high-boiling-point compounds, reducing the external pressure via a vacuum allows this equilibrium to be reached at a lower temperature, thus preventing thermal degradation.[5][6][7] This protocol describes the definitive method for measuring the boiling point of 2-Bromo-N-methylaniline under reduced pressure.

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a standard vacuum distillation apparatus using ground-glass jointed glassware. Ensure all glassware is free of cracks or defects.[2] The setup includes a round-bottom distillation flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a manometer.

-

Sample Preparation: Place a magnetic stir bar or boiling chips into the distillation flask to ensure smooth boiling. Add a sufficient quantity of 2-Bromo-N-methylaniline to the flask (typically filled to no more than half its volume).

-

System Sealing: Lightly grease all ground-glass joints with vacuum grease to ensure an airtight seal. Securely clamp the apparatus.

-

Pressure Reduction: Turn on the cooling water to the condenser. Close the system to the atmosphere and slowly open the connection to the vacuum pump. Allow the pressure to drop and stabilize at the desired level (e.g., 12 mmHg). Record the stable pressure reading from the manometer.

-

Heating and Observation: Begin gently heating the distillation flask using a heating mantle. Observe the sample for the onset of boiling and the subsequent ring of condensing vapor rising up the distillation head.

-

Temperature Reading: The boiling point is the temperature recorded on the thermometer when its bulb is fully bathed in vapor and the temperature reading has stabilized during the collection of the first few drops of distillate in the receiving flask.[7] This ensures the reading reflects the true liquid-vapor equilibrium temperature.

-

System Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool completely before slowly venting it back to atmospheric pressure to prevent breakage.

Density Determination via Pycnometry

Causality and Principle: Pycnometry is a highly accurate method for determining the density of a liquid.[8] It relies on the precise measurement of the mass of a specific, known volume of the liquid. A pycnometer, or specific gravity bottle, is a glass flask with a precisely calibrated volume. The protocol's trustworthiness is established by first calibrating the pycnometer's volume with a reference substance of known density (e.g., deionized water) at a controlled temperature.

Caption: Workflow for Density Determination via Pycnometry.

Step-by-Step Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of appropriate volume (e.g., 10 or 25 mL). Allow it to equilibrate to room temperature.

-

Mass of Empty Pycnometer: Using a calibrated analytical balance, accurately weigh the empty, dry pycnometer along with its stopper. Record this mass as m_empty.[9]

-

Calibration with Water: Fill the pycnometer with deionized, degassed water. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a thermostatic water bath set to a precise temperature (e.g., 25.0 °C) and allow it to equilibrate for at least 20 minutes.

-

Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m_water.

-

Volume Calculation: Calculate the precise volume (V) of the pycnometer at the test temperature using the known density of water (ρ_water) at that temperature: V = (m_water - m_empty) / ρ_water

-

Sample Measurement: Empty and thoroughly dry the calibrated pycnometer. Fill it with 2-Bromo-N-methylaniline, insert the stopper, and thermostat it to the same temperature (25.0 °C).

-

Mass of Sample-Filled Pycnometer: Remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass as m_sample.

-

Density Calculation: Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = (m_sample - m_empty) / V

Safety and Handling

2-Bromo-N-methylaniline is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3][5] It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[3] All handling should be performed in a well-ventilated chemical fume hood.[3]

References

-

2-Bromo-N-methylaniline | C7H8BrN. PubChem, National Center for Biotechnology Information. [Link]

-

Distillation. Organic Chemistry at CU Boulder. [Link]

-

Vacuum Distillation. Wikipedia. [Link]

-

Purification: Distillation at Reduced Pressures. University of Rochester, Department of Chemistry. [Link]

-

Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]

-

The Pycnometer. University of Utah, Chemical Engineering. [Link]

-

3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies. [Link]

-

Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer. ASTM International. [Link]

-

Density Determination by Pycnometer. Scribd. [Link]

Sources

- 1. 2-溴-N-甲基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. store.astm.org [store.astm.org]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. Purification [chem.rochester.edu]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. che.utah.edu [che.utah.edu]

A Technical Guide to the Solubility of 2-Bromo-N-methylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-N-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this document synthesizes information on the compound's physicochemical properties and the solubility of structurally analogous molecules to present a predicted solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, designed to ensure scientific rigor and reproducibility. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution to facilitate process development, formulation, and chemical reaction optimization.

Introduction: The Critical Role of Solubility in Synthesis and Development

2-Bromo-N-methylaniline (C₇H₈BrN) is an aromatic amine whose utility in organic synthesis is significant, serving as a building block for more complex molecules, including pharmaceuticals and specialty chemicals.[1] The solubility of this reagent is a fundamental physical property that dictates its handling, reaction kinetics, purification, and formulation. A comprehensive understanding of its solubility in a range of organic solvents is therefore not merely academic but a practical necessity for process optimization, ensuring reaction homogeneity, and enabling efficient purification methods like recrystallization.

This guide addresses the current information gap by providing a scientifically grounded, predictive overview of 2-Bromo-N-methylaniline's solubility and a robust methodology for its empirical determination.

Physicochemical Properties of 2-Bromo-N-methylaniline

An analysis of the known physicochemical properties of 2-Bromo-N-methylaniline provides the foundation for predicting its solubility behavior. The "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another, is a key concept here.

Table 1: Physicochemical Properties of 2-Bromo-N-methylaniline

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| Appearance | Brown viscous liquid | [3] |

| Density | 1.589 g/mL at 25 °C | [4] |

| Boiling Point | 107-109 °C at 12 mmHg | [4] |

| Refractive Index | n20/D 1.6070 | [4] |

| Flash Point | 103 °C (217.4 °F) - closed cup |

The structure of 2-Bromo-N-methylaniline features a benzene ring substituted with a bromine atom and an N-methylamino group. The bromine atom and the phenyl ring contribute to the molecule's lipophilic (nonpolar) character. The secondary amine group (-NHCH₃) introduces a degree of polarity and the potential for hydrogen bonding, albeit weaker than that of a primary amine. This amphiphilic nature suggests that its solubility will be highest in solvents of intermediate polarity and in those that can engage in hydrogen bonding.

Predicted Solubility Profile of 2-Bromo-N-methylaniline

Given the lack of specific quantitative data, a predicted solubility profile has been constructed based on the behavior of structurally similar compounds, such as aniline, N-methylaniline, and various bromoanilines.[5][6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the N-methylamino group, which can act as a hydrogen bond acceptor and a weak donor, suggests good solubility in alcohols. These solvents can solvate both the polar amine group and the nonpolar aromatic ring to some extent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): High solubility is anticipated in these solvents. Their polarity can interact with the dipole of the C-N and C-Br bonds, and their organic nature will readily solvate the aromatic ring. For the related compound 2-Bromo-N,N-dimethylaniline, it is noted to dissolve readily in acetone and ether.[7]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be moderate in aromatic solvents like toluene due to pi-pi stacking interactions with the benzene ring. In aliphatic nonpolar solvents like hexane, solubility is likely to be limited due to the molecule's overall polarity being greater than that of the solvent.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted in these solvents due to their ability to dissolve a wide range of organic compounds of intermediate polarity.

Table 2: Predicted Qualitative Solubility of 2-Bromo-N-methylaniline in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Hydrogen bonding with the amine group. |

| Ethanol | Soluble | Similar to methanol, good solvation of the molecule. | |

| Polar Aprotic | Acetone | Soluble | Good balance of polarity and organic character. |

| Dichloromethane | Soluble | Effective at dissolving moderately polar organic compounds. | |

| Chloroform | Soluble | Similar to dichloromethane. | |

| Ethyl Acetate | Soluble | Dipole-dipole interactions and organic character favor dissolution. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. | |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO in its broad solvating power. | |

| Nonpolar Aromatic | Toluene | Moderately Soluble | Favorable pi-pi stacking interactions with the aromatic ring. |

| Nonpolar Aliphatic | n-Hexane | Sparingly Soluble | Significant mismatch in polarity. |

Experimental Protocol for Solubility Determination

To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Bromo-N-methylaniline.

Materials and Equipment

-

2-Bromo-N-methylaniline (95% or higher purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 2-Bromo-N-methylaniline.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 2-Bromo-N-methylaniline (enough to ensure undissolved solid will remain after equilibration).

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A steady state is achieved when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2-Bromo-N-methylaniline of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectroscopic method to generate a calibration curve.

-

Analyze the diluted sample from step 3 using the same method.

-

Determine the concentration of 2-Bromo-N-methylaniline in the diluted sample by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Safety and Handling

2-Bromo-N-methylaniline is classified as harmful if swallowed. It is essential to handle this chemical in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

While specific, publicly available quantitative solubility data for 2-Bromo-N-methylaniline is scarce, a predictive analysis based on its molecular structure and the properties of analogous compounds provides valuable guidance for its use in research and development. This technical guide offers a reasoned, predicted solubility profile and, crucially, a detailed, robust experimental protocol for its empirical determination. By following the outlined methodology, researchers can generate reliable and reproducible solubility data, enabling more efficient and informed process development, synthesis, and formulation activities.

References

-

Solubility of Things. 4-bromoaniline. [Link]

-

Solubility of Things. Aniline. [Link]

-

NCERT. Amines. [Link]

-

ResearchGate. Solubility experiments of aniline tetramer in different solvents. [Link]

-

Rowan. Predicting Solubility. [Link]

-

Reddit. Solubility of 4-bromo aniline in solvents?. [Link]

-

PubChem. 2-Bromo-N-methylaniline. [Link]

-

ChemBK. 2-methylaniline. [Link]

-

Ivy Fine Chemicals. 2-Bromo-N-methylaniline [CAS: 6832-87-7]. [Link]

-

PubChem. 2-Bromo-N,N-dimethylaniline. [Link]

-

PubChem. 2-Bromo-4-methylaniline. [Link]

-

Learn CBSE. NCERT Solutions For Class 12 Chemistry Chapter 13 Amines. [Link]

-

PubChem. N-Methylaniline. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

-

PubChem. 4-Bromo-2-methylaniline. [Link]

Sources

- 1. 2-Bromo-N-methylaniline , 96% , 6832-87-7 - CookeChem [cookechem.com]

- 2. 2-Bromo-N-methylaniline | C7H8BrN | CID 334086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-N-methylaniline 95 6832-87-7 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-methylaniline: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-methylaniline is a key building block in the synthesis of a variety of high-value organic compounds, including pharmaceuticals, agrochemicals, and materials. Its utility stems from the presence of two reactive sites: the secondary amine, which can be further functionalized, and the bromo-substituted aromatic ring, which is amenable to a wide range of cross-coupling reactions. The strategic selection of a synthetic route to this intermediate is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides a comprehensive analysis of the primary synthetic strategies for 2-Bromo-N-methylaniline, with a focus on the critical choice of starting materials and the underlying mechanistic principles that govern these transformations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-Bromo-N-methylaniline can be approached from two principal retrosynthetic disconnections, each dictating a different starting material and set of reaction conditions. A third, less common, route offers an alternative pathway.

-

N-Methylation of 2-Bromoaniline: This is a direct and often preferred route, beginning with the commercially available 2-bromoaniline. The primary challenge lies in achieving selective mono-methylation of the primary amine.

-

Bromination of N-Methylaniline: This approach starts with N-methylaniline and introduces the bromine atom onto the aromatic ring. The key challenge here is controlling the regioselectivity of the electrophilic aromatic substitution to favor the ortho-isomer over the para-isomer and to prevent di- or tri-bromination.

-

Reduction of 2-Bromoformylanilide: A less direct route that can be effective, involving the reduction of an amide precursor.[1]

The choice between these strategies is often dictated by the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and purification techniques.

Strategic Deep Dive 1: N-Methylation of 2-Bromoaniline

This strategy is predicated on the direct functionalization of the amino group of 2-bromoaniline. The primary amine is a nucleophile that can react with an electrophilic methyl source.

Mechanistic Considerations

The N-methylation of anilines typically proceeds via a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the amine attacks the methylating agent. The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproduct. Over-methylation to the tertiary amine (N,N-dimethyl-2-bromoaniline) is a common side reaction that must be carefully controlled.

Visualization of the N-Methylation Pathway

Sources

A Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-N-methylaniline

Abstract

2-Bromo-N-methylaniline is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of this compound is dominated by the interplay between the bromine atom and the adjacent N-methylamino group. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of the C-Br bond, focusing on its utility in modern synthetic chemistry. We will explore its behavior in palladium-catalyzed cross-coupling reactions, its relative inertness towards traditional nucleophilic aromatic substitution, and its propensity for halogen-metal exchange, offering both mechanistic insights and practical experimental protocols.

Introduction: The Structural and Electronic Landscape

2-Bromo-N-methylaniline presents a fascinating case study in aromatic reactivity. The molecule's chemical behavior is not merely the sum of its parts but a complex interplay between its two key functional groups positioned ortho to each other on a benzene ring.

-

The N-Methylamino Group (-NHCH₃): This group is a powerful electron-donating group (EDG) due to the +R (resonance) effect of the nitrogen's lone pair, which delocalizes into the aromatic π-system.[1][2][3][4] This donation significantly increases the electron density of the ring, making it more susceptible to electrophilic attack and activating it for certain catalytic cycles. Concurrently, it has a weaker -I (inductive) electron-withdrawing effect due to nitrogen's electronegativity.[1] Overall, its character is strongly activating.

-

The Bromo Group (-Br): As a halogen, bromine is electronegative and exerts a -I (inductive) effect, withdrawing electron density from the ring. It also possesses lone pairs that can participate in a weak +R (resonance) effect. For halogens, the inductive effect typically dominates, rendering them deactivating groups overall.[5]

The ortho-positioning of these two groups creates a unique electronic and steric environment. The strong electron-donating -NHCH₃ group enriches the carbon-bromine bond, influencing its reactivity in catalytic cycles. Furthermore, the proximity of the N-methylamino group introduces significant steric hindrance around the bromine atom, which can impede the approach of reagents and influence the choice of catalysts and ligands required for successful transformations.[6][7][8][9]

Palladium-Catalyzed Cross-Coupling: The Primary Reaction Manifold

The most prominent and synthetically valuable reactions involving the bromine atom of 2-Bromo-N-methylaniline are palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-heteroatom bond formation due to their functional group tolerance and broad applicability.[10][11]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[12][13][14] For 2-Bromo-N-methylaniline, this provides a direct route to ortho-substituted N-methylanilines, which are prevalent in medicinal chemistry.

Mechanism: The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-N-methylaniline to form a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[12][15]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 7. m.youtube.com [m.youtube.com]

- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 2-Bromo-N-methylaniline in the Synthesis of Novel Kinase Inhibitors and Bioactive Heterocycles: A Technical Guide for Medicinal Chemists

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in drug discovery. The inherent functionalities and reactive handles of a chemical building block dictate the accessible chemical space and, ultimately, the novelty and efficacy of the synthesized compounds. 2-Bromo-N-methylaniline, a readily available substituted aniline, represents a scaffold of significant, yet not fully exploited, potential. Its unique combination of a nucleophilic secondary amine, an ortho-bromine atom amenable to a host of cross-coupling reactions, and a methylated nitrogen that can influence solubility, metabolic stability, and target engagement, makes it a compelling starting point for the synthesis of complex, biologically active molecules. This technical guide will provide an in-depth exploration of the potential applications of 2-Bromo-N-methylaniline in medicinal chemistry, with a particular focus on the synthesis of kinase inhibitors and other privileged heterocyclic structures. We will delve into the causality behind synthetic choices, provide detailed experimental workflows, and present a forward-looking perspective on how this versatile building block can be leveraged to address contemporary challenges in drug development.

Physicochemical Properties and Reactivity Profile of 2-Bromo-N-methylaniline

A thorough understanding of the physicochemical properties and reactivity of 2-Bromo-N-methylaniline is paramount for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 6832-87-7 | [1][2] |